REACTION_CXSMILES
|
S(=O)(=O)(O)O.[N+:6]([C:9]1[CH:17]=[C:16]([C:18]([F:21])([F:20])[F:19])[CH:15]=[CH:14][C:10]=1[C:11]([OH:13])=[O:12])([O-:8])=[O:7].[CH3:22]O>>[N+:6]([C:9]1[CH:17]=[C:16]([C:18]([F:19])([F:20])[F:21])[CH:15]=[CH:14][C:10]=1[C:11]([O:13][CH3:22])=[O:12])([O-:8])=[O:7]
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Name
|
|
Quantity
|
120 mL
|
Type
|
reactant
|
Smiles
|
S(O)(O)(=O)=O
|
Name
|
|
Quantity
|
200 g
|
Type
|
reactant
|
Smiles
|
[N+](=O)([O-])C1=C(C(=O)O)C=CC(=C1)C(F)(F)F
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Name
|
|
Quantity
|
2 L
|
Type
|
reactant
|
Smiles
|
CO
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Control Type
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AMBIENT
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
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TEMPERATURE
|
Details
|
heat the mixture
|
Type
|
TEMPERATURE
|
Details
|
at reflux for 48 h
|
Duration
|
48 h
|
Type
|
CUSTOM
|
Details
|
remove most of the solvent by evaporation at 45° C. under reduced pressure
|
Type
|
ADDITION
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Details
|
Pour the turbid residue onto ice/water (2 L)
|
Type
|
EXTRACTION
|
Details
|
extract with ethyl acetate (2×1 L)
|
Type
|
WASH
|
Details
|
Wash the combined organic extracts with brine (1 L)
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
dry over anhydrous magnesium sulfate
|
Type
|
FILTRATION
|
Details
|
filter
|
Type
|
CUSTOM
|
Details
|
remove the solvent under reduced pressure
|
Name
|
|
Type
|
product
|
Smiles
|
[N+](=O)([O-])C1=C(C(=O)OC)C=CC(=C1)C(F)(F)F
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 212.2 g | |
YIELD: PERCENTYIELD | 99% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |